molecular formula C8H19NO B14637165 2-[(4-Methylpentan-2-yl)amino]ethanol CAS No. 54596-70-2

2-[(4-Methylpentan-2-yl)amino]ethanol

Cat. No.: B14637165
CAS No.: 54596-70-2
M. Wt: 145.24 g/mol
InChI Key: GBSHUBLQCPPTGB-UHFFFAOYSA-N
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Description

2-[(4-Methylpentan-2-yl)amino]ethanol is a specialty amino alcohol compound of interest in organic synthesis and pharmaceutical research. Amino alcohols are a valuable class of compounds that serve as versatile intermediates and building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) . These compounds are also investigated for their potential use in coatings and paint formulations, where they can act as neutralizing amines . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

54596-70-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(4-methylpentan-2-ylamino)ethanol

InChI

InChI=1S/C8H19NO/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3

InChI Key

GBSHUBLQCPPTGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCO

Origin of Product

United States

Preparation Methods

Overview of Key Synthesis Strategies

2-[(4-Methylpentan-2-yl)amino]ethanol (C₈H₁₉NO, PubChem CID: 276939) is a branched-chain amino alcohol with applications in organic synthesis and pharmaceutical intermediates. Its preparation involves nucleophilic substitution, reductive amination, and catalytic hydrogenation methodologies. This review consolidates validated synthetic routes, emphasizing scalability, yield optimization, and industrial feasibility.

Nucleophilic Substitution Reactions

Alkylation of 4-Methylpentan-2-amine

The most widely reported method involves the reaction of 4-methylpentan-2-amine with 1-bromoethanol or ethylene oxide under alkaline conditions.

Procedure:
  • 4-Methylpentan-2-amine (1.0 mol) is dissolved in anhydrous ethanol.
  • 1-Bromoethanol (1.2 mol) is added dropwise at 0–5°C.
  • Sodium hydroxide (1.5 mol) is introduced as a base, and the mixture is refluxed at 70°C for 12–24 hours.
  • Post-reaction, the product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.

Yield: 70–85%.

Key Variables:
  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction kinetics.
  • Temperature: Higher temperatures (70–80°C) reduce reaction time but may increase side products.

Reductive Amination Approaches

Ketone-Amine Condensation

This method employs 4-methylpentan-2-one and 2-aminoethanol with a reducing agent:

Procedure:
  • 4-Methylpentan-2-one (1.0 mol) and 2-aminoethanol (1.1 mol) are mixed in methanol.
  • Sodium cyanoborohydride (1.5 mol) is added, and the pH is maintained at 6–7 using acetic acid.
  • The reaction proceeds at 25°C for 48 hours.
  • The crude product is isolated via solvent evaporation and recrystallized from ethyl acetate.

Yield: 60–75%.

Advantages:
  • Avoids hazardous alkylating agents.
  • Compatible with moisture-sensitive substrates.

Catalytic Hydrogenation

Nitrile Reduction

A less common route involves hydrogenating 2-[(4-methylpentan-2-yl)amino]acetonitrile :

Procedure:
  • 2-[(4-Methylpentan-2-yl)amino]acetonitrile (1.0 mol) is dissolved in methanol.
  • Raney nickel (10% w/w) is added under hydrogen gas (3–5 bar pressure).
  • The mixture is stirred at 50°C for 6 hours.
  • The catalyst is filtered, and the solvent is removed under reduced pressure.

Yield: 50–65%.

Challenges:
  • Requires specialized equipment for high-pressure hydrogenation.
  • Over-reduction to primary amines may occur without precise control.

Comparative Analysis of Methods

Method Starting Materials Yield Conditions Scalability
Nucleophilic Substitution 4-Methylpentan-2-amine, 1-Bromoethanol 70–85% Reflux, alkaline High
Reductive Amination 4-Methylpentan-2-one, 2-Aminoethanol 60–75% Ambient, acidic pH Moderate
Catalytic Hydrogenation 2-[(4-Methylpentan-2-yl)amino]acetonitrile 50–65% High-pressure H₂ Low

Industrial-Scale Optimizations

Solvent Recycling

Ethanol and methanol are recovered via fractional distillation, reducing costs by 20–30% in large batches.

Catalytic Improvements

  • Palladium on Carbon (Pd/C): Enhances hydrogenation efficiency (yield increase to 70% in pilot studies).
  • Microwave Assistance: Reduces reaction time by 40% in nucleophilic substitutions.

Challenges and Mitigation Strategies

  • Purity Issues: Byproducts like N,N-di-(4-methylpentan-2-yl)ethanolamine form if stoichiometry is unbalanced. Countermeasures include slow reagent addition and excess amine.
  • Moisture Sensitivity: Anhydrous conditions are critical for reductive amination to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpentan-2-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of amino derivatives.

Scientific Research Applications

2-[(4-Methylpentan-2-yl)amino]ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol moiety may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The alkyl chain and functional group attached to the ethanolamine backbone significantly influence properties. Key comparisons include:

Compound Name Molecular Formula Key Functional Group Melting Point/State Solubility Synthesis Method Reference ID
2-[(4-Methylpentan-2-yl)amino]benzonitrile C₁₃H₁₆N₂ Nitrile (C≡N) 30–32 °C (solid) Cyclohexane/EtOAc Reductive amination
Methyl 4-((4-methylpentan-2-yl)amino)benzoate C₁₄H₂₁NO₂ Ester (COOCH₃) Yellow oil Organic solvents Nucleophilic substitution
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ Methoxyethyl Liquid Polar solvents Alkylation of amines
2-[Phenyl(phenylmethyl)amino]ethanol C₁₅H₁₇NO Benzyl-phenyl Not reported DMF, DMSO Multi-step alkylation

Key Observations :

  • Polarity: Nitrile and ester derivatives (e.g., ) exhibit lower polarity than ethanolamine analogs, impacting solubility in nonpolar media.
  • Thermal Stability: Solid-state compounds like 2-[(4-Methylpentan-2-yl)amino]benzonitrile have defined melting points, whereas ester/ether analogs (e.g., ) are often oils or liquids .
  • Synthetic Flexibility : Methoxyethyl and benzyl-phenyl substituents () enable tailored solubility for pharmaceutical or industrial applications.

Reactivity and Functional Group Transformations

  • Nitrile to Amine: The nitrile group in analogs like 2-[(4-Methylpentan-2-yl)amino]benzonitrile can be reduced to amines, offering pathways to diverse derivatives .
  • Ester Hydrolysis: Methyl 4-((4-methylpentan-2-yl)amino)benzoate () can undergo hydrolysis to carboxylic acids, enhancing hydrophilicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(4-Methylpentan-2-yl)amino]ethanol, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via condensation of 4-methylpentan-2-one with methyl anthranilate in ethanol under reflux (8–12 hours). Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and temperature control to minimize side reactions .
  • Key Variables : Solvent choice, reflux duration, and catalyst selection (e.g., acid or base catalysis) significantly impact reaction efficiency. For example, anhydrous conditions may reduce hydrolysis byproducts .

Q. Which analytical techniques are most reliable for characterizing 2-[(4-Methylpentan-2-yl)amino]ethanol and verifying its purity?

  • Methodology : Use a combination of:

  • IR Spectroscopy : To confirm functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O stretch ~1050 cm⁻¹).
  • NMR (¹H and ¹³C) : For structural elucidation (e.g., methyl group resonances at δ 1.2–1.4 ppm, ethanol backbone protons at δ 3.5–3.7 ppm).
  • HR-MS : To validate molecular weight (e.g., [M+H]⁺ peak at m/z 176.18).
  • Melting Point Analysis : To assess crystallinity and purity (e.g., sharp melting range within 1–2°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) for 2-[(4-Methylpentan-2-yl)amino]ethanol derivatives?

  • Methodology : Compare experimental calorimetry data (e.g., combustion enthalpy measured via bomb calorimetry) with computational predictions (e.g., Gaussian-based DFT calculations at the B3LYP/6-31G* level). For example, a related compound, 4-amino-4-methyl-2-pentanol, showed ∆Hf = 54.9 ± 0.8 kJ·mol⁻¹ experimentally, which can be cross-validated using group contribution models or quantum mechanical simulations .
  • Data Validation : Address outliers by assessing sample purity (e.g., via GC-MS) and experimental conditions (e.g., pressure, solvent interactions) .

Q. What mechanistic pathways explain the formation of byproducts during reactions of 2-[(4-Methylpentan-2-yl)amino]ethanol with amino acids or hydrazine?

  • Methodology : For reactions with glycine or hydrazine hydrate, monitor intermediates via LC-MS or in-situ IR. For example, heating with glycine in ethanol/water produces Schiff base intermediates, which may cyclize under acidic conditions to form heterocyclic byproducts (e.g., quinazolinones). Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers for competing pathways .
  • Byproduct Mitigation : Adjust pH (e.g., dilute HCl quenching) or use protective groups (e.g., Boc for amines) to suppress undesired reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of 2-[(4-Methylpentan-2-yl)amino]ethanol derivatives with enhanced biological activity?

  • Methodology : Systematically modify substituents (e.g., replacing the 4-methyl group with halogens or aryl rings) and evaluate antibacterial or enzymatic inhibition activity. For instance, methyl-to-fluorine substitutions may enhance lipophilicity and membrane penetration. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins .
  • Experimental Validation : Test derivatives in in vitro assays (e.g., MIC against S. aureus) and correlate results with computational predictions .

Q. What strategies are effective for validating computational models predicting the environmental fate of 2-[(4-Methylpentan-2-yl)amino]ethanol?

  • Methodology : Combine biodegradability assays (e.g., OECD 301F) with QSAR models to estimate persistence (e.g., half-life in soil/water). For example, logP values (~2.5) suggest moderate bioaccumulation potential, requiring experimental validation via LC-MS/MS analysis of metabolite formation .
  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algal growth inhibition tests, comparing results with predictions from ECOSAR .

Methodological Notes

  • Synthetic Optimization : Reflux time and solvent polarity are critical for minimizing byproducts like imines or oligomers .
  • Data Contradictions : Cross-validate thermodynamic and spectroscopic data across multiple techniques (e.g., DSC for enthalpy vs. computational models) .
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, COSY) to resolve complex proton environments in derivatives .

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